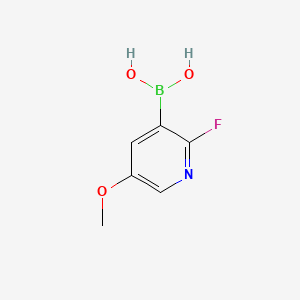

2-Fluoro-5-methoxypyridine-3-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2-fluoro-5-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGFLRVPERPDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Fluoro-5-methoxypyridine-3-boronic acid

This compound is a highly valuable heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic importance lies in the unique combination of a fluorinated pyridine ring and a boronic acid functional group. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The boronic acid moiety serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely utilized method for constructing carbon-carbon bonds.[1][2][3] This enables the efficient assembly of complex molecular architectures from readily available starting materials.[4][5]

This guide provides a detailed examination of a robust and widely applicable protocol for the synthesis of this compound, focusing on the halogen-metal exchange and subsequent borylation of a suitable halopyridine precursor. The causality behind experimental choices and best practices for ensuring a successful and reproducible synthesis will be thoroughly discussed.

Synthetic Strategy: Halogen-Metal Exchange and Borylation

The most fundamental and reliable approach for the preparation of pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.[6] This method remains a cost-effective and scalable option for producing these valuable reagents.[6] The general strategy involves the reaction of a brominated or iodinated pyridine derivative with a strong organometallic base (typically an organolithium or organomagnesium reagent) at low temperatures to generate a pyridinyl anion. This intermediate is then quenched with an electrophilic boron source, such as trimethyl borate or triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

For the synthesis of this compound, a logical and readily accessible starting material is 3-bromo-2-fluoro-5-methoxypyridine. The bromine atom at the 3-position is selectively targeted for halogen-metal exchange due to its higher reactivity compared to the C-F bond.[6]

Visualizing the Synthetic Workflow

The following diagram outlines the key steps in the synthesis of this compound from 3-bromo-2-fluoro-5-methoxypyridine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous pyridine boronic acids.[7][8][9]

Materials and Reagents:

| Reagent | Purity/Grade | Supplier Example |

| 3-Bromo-2-fluoro-5-methoxypyridine | >97% | Commercially available |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |

| Trimethyl borate | >99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-bromo-2-fluoro-5-methoxypyridine (1.0 eq).

-

Dissolution and Cooling: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material (concentration typically 0.1-0.5 M). Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Halogen-Metal Exchange: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise to the cooled solution via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3). Alternatively, a saturated aqueous solution of ammonium chloride can be used.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

Causality and Experimental Insights

-

Choice of Base: n-Butyllithium is a strong, non-nucleophilic base that efficiently promotes halogen-metal exchange at low temperatures. The use of low temperatures (-78 °C) is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with other functional groups on the pyridine ring.

-

Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the organometallic intermediates. It is imperative to use a dry solvent to avoid quenching the n-BuLi and the pyridinyl anion.

-

Borylating Agent: Trimethyl borate is a common and effective electrophile for this transformation. Triisopropyl borate can also be used and may offer advantages in certain cases, such as reduced self-quenching.

-

Workup: The acidic workup serves to hydrolyze the initially formed boronate ester to the final boronic acid. Careful pH control during this step is important to ensure complete hydrolysis without promoting degradation of the product.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Bromo-2-fluoro-5-methoxypyridine | Commercially available and possesses a reactive bromine for selective exchange. |

| Base | n-Butyllithium (1.1 eq) | Efficient for halogen-metal exchange at low temperatures.[8] |

| Borylating Agent | Trimethyl borate (1.2 eq) | Readily available and effective electrophilic boron source.[7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and good at solvating organometallic intermediates.[9] |

| Reaction Temperature | -78 °C for exchange and borylation, then warm to RT | Minimizes side reactions and ensures stability of the lithiated intermediate.[8] |

| Workup | Acidic aqueous (e.g., 1 M HCl or sat. NH₄Cl) | Hydrolyzes the boronate ester to the final boronic acid.[9] |

| Purification Method | Recrystallization or Column Chromatography | To obtain the final product in high purity.[7] |

Conclusion

The synthesis of this compound via halogen-metal exchange and subsequent borylation is a reliable and scalable method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can consistently obtain the desired product in good yield and purity. This boronic acid serves as a key component in the construction of novel molecular entities for drug discovery and materials science, underscoring the importance of robust and well-understood synthetic protocols.

References

-

ResearchGate. Overview of the synthetic routes towards the pyridine boronic acid...[Link]

-

Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters.[Link]

-

FAQ. What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid?[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid.[Link]

-

ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.[Link]

-

ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society.[Link]

-

Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried.[Link]

-

NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis.[Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of 2-Fluoro-5-methoxypyridine-3-boronic acid

An In-Depth Technical Guide to 2-Fluoro-5-methoxypyridine-3-boronic Acid: Properties, Reactivity, and Application in Cross-Coupling Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 957120-32-0), a key heterocyclic building block for researchers in drug discovery and materials science. We will delve into its core physicochemical properties, explore its chemical reactivity with a focus on its role in Suzuki-Miyaura cross-coupling, and provide a robust, field-proven experimental protocol. This document is designed to bridge the gap between theoretical chemistry and practical application, offering insights into the causal relationships behind experimental choices and ensuring a foundation of scientific integrity for its use in the laboratory.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridine derivative valued for its utility in creating carbon-carbon bonds. The presence of a fluorine atom, a methoxy group, and a boronic acid moiety on the pyridine scaffold makes it a versatile reagent for introducing this specific heterocycle into larger, more complex molecules.[1]

Structural and Physical Data

The fundamental properties of this compound are summarized below. It is important to note that while some data is available for this specific molecule, other properties are inferred from structurally similar compounds due to limited public data.

| Property | Value | Source |

| IUPAC Name | (5-Fluoro-2-methoxypyridin-3-yl)boronic acid | N/A |

| CAS Number | 957120-32-0 | [2] |

| Molecular Formula | C₆H₇BFNO₃ | [2] |

| Molecular Weight | 170.9 g/mol | [2] |

| Appearance | White to off-white crystalline powder | Inferred from[3] |

| Melting Point | 140-144 °C (for the related 2-Methoxypyridine-3-boronic acid) | [4] |

| Solubility | No specific data available; expected to be soluble in organic solvents such as dioxane, THF, and DMF. | N/A |

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is almost exclusively derived from the boronic acid group's ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)–C(sp²) bond between a boronic acid (or its ester) and an organohalide.[5] This reaction is fundamental to the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals and functional materials.[6]

Expertise Insight: Why this reagent is special. The electronic nature of the pyridine ring is finely tuned by its substituents. The 2-methoxy group is electron-donating, while the 5-fluoro group is electron-withdrawing. This electronic modulation influences the reactivity of the C-B bond and the pyridine nitrogen's interaction with the palladium catalyst. Pyridine-containing boronic acids can be challenging substrates because the lone pair on the nitrogen can coordinate to and deactivate the palladium catalyst.[4] Furthermore, pyridine boronic acids are often unstable and susceptible to in-situ deboronation, leading to undesired byproducts.[4] Successful coupling, therefore, requires a carefully optimized catalytic system.

The Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The Suzuki-Miyaura Catalytic Cycle.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive halides like chlorides.[1]

-

Transmetalation : The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.

-

Reductive Elimination : The two organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.

Practical Application: A Generalized Suzuki-Miyaura Protocol

The following protocol is a robust starting point for coupling this compound with various aryl or heteroaryl halides. It incorporates best practices for handling potentially unstable heteroaryl boronic acids and less reactive coupling partners.

Experimental Workflow Diagram

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology

Materials:

-

This compound (1.2 equivalents)

-

Aryl/heteroaryl halide (e.g., a bromide or chloride, 1.0 equivalent)

-

Palladium catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (2-5 mol%)

-

Base: K₃PO₄ or Cs₂CO₃ (3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Anhydrous sodium sulfate, ethyl acetate, deionized water

-

Nitrogen or Argon gas supply

Protocol:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add a magnetic stir bar. Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reagent Loading: Under a positive pressure of inert gas, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (3.0 eq).

-

Causality Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential decomposition.[4] Bulky, electron-rich phosphine ligands like dppf (in the Pd(dppf)Cl₂ catalyst) are crucial for promoting the challenging oxidative addition of many aryl halides and stabilizing the catalyst.[1]

-

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The presence of water can be beneficial, often accelerating the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.[5]

-

Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 80-110 °C. Stir vigorously for the duration of the reaction (typically 2-24 hours).

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and quench by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Synthesis, Storage, and Safety

General Synthesis Route

While specific synthesis procedures for this exact isomer are proprietary, pyridine boronic acids are generally prepared via a common pathway: lithiation or Grignard formation followed by quenching with a borate ester.[4] The process typically starts with a halogenated pyridine precursor, which is reacted with an organolithium reagent (like n-BuLi) at low temperature, followed by the addition of trimethyl or triisopropyl borate. An acidic workup then hydrolyzes the borate ester to yield the final boronic acid.

Stability and Storage

Trustworthiness Pillar: Boronic acids, and particularly heteroaryl boronic acids, require careful handling to ensure their integrity.

-

Stability: This compound is susceptible to dehydration to form boroxine anhydrides and to protodeboronation, especially under harsh acidic or basic conditions or at elevated temperatures.[4]

-

Storage: For long-term stability, store this compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). It should be kept in a cool, dry environment, such as a refrigerator at 2-8 °C.[7][8]

Safety and Handling

Based on safety data for analogous compounds, this compound should be handled with care.

-

Hazards: It is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][9][10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.[8][11]

-

Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[9]

Conclusion

This compound stands out as a highly valuable and specialized reagent in synthetic chemistry. Its unique substitution pattern allows for the introduction of a fluorinated and methoxylated pyridine moiety, a common feature in many biologically active compounds. While its application requires careful consideration of reaction conditions to mitigate potential instability and catalyst inhibition, the protocols and mechanistic insights provided in this guide offer a solid foundation for its successful use. For researchers and drug development professionals, mastering the use of such advanced building blocks is essential for the efficient synthesis of novel molecular architectures that drive innovation.[3]

References

- What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid? - FAQ. (URL: )

- Cas 1256355-08-4,2-Fluoro-3-hydroxymethylphenylboronic acid | lookchem. (URL: )

- 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem. (URL: )

- 2-Fluoro-5-methylpyridine-3-boronic acid - Sigma-Aldrich. (URL: )

- 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester - Apollo Scientific. (URL: )

- 2-Fluoro-3-methylpyridine-5-boronic acid | - Frontier Specialty Chemicals. (URL: )

- 2-Fluoro-3-isopropoxypyridine-5-boronic acid | CymitQuimica. (URL: )

- Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google P

- 6-Fluoro-5-methoxypyridin-3-ylboronic acid | - Frontier Specialty Chemicals. (URL: )

- SAFETY DATA SHEET - 2-Methoxypyridine-3-boronic acid. (URL: )

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: )

- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses. (URL: )

- Deoxygenative Asymmetric Cyanation with P(OEt)3 Employing Cooperative Photoredox Catalysis and Copper Catalysis - American Chemical Society. (URL: )

- SAFETY D

- 3-Fluoro-2-methoxypyridine-5-boronicacid | BLD Pharm. (URL: )

- 5-Fluoro-2-methoxypyridine-3-boronic acid | CAS 957120-32-0 | SCBT. (URL: )

- (2-Fluoro-4-methoxypyridin-3-yl)boronic acid - SynHet. (URL: )

- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem. (URL: )

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P

- (5-Fluoro-6-methoxypyridin-3-yl)boronic acid - Chem-Impex. (URL: )

- Suzuki Coupling - Organic Chemistry Portal. (URL: )

- 2-Fluoro-5-methylpyridine-3-boronic acid | C6H7BFNO2 | CID 44754858 - PubChem. (URL: )

- 2-Fluoro-6-methoxypyridine-3-boronic acid - SAFETY D

- 2-Methoxypyridine-3-boronic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (URL: )

- (2-Methoxypyrimidin-5-yl)boronic acid-SDS-MedChemExpress. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 6-Fluoro-5-methoxypyridin-3-ylboronic acid | [frontierspecialtychemicals.com]

- 8. fishersci.pt [fishersci.pt]

- 9. fishersci.com [fishersci.com]

- 10. 3-Fluoro-2-methoxypyridine-5-boronicacid|BLD Pharm [bldpharm.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 2-Fluoro-5-methoxypyridine-3-boronic acid: A Cornerstone Building Block in Modern Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged structure, forming the core of numerous approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a highly sought-after motif. The strategic introduction of fluorine atoms and their surrogates into these scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[2] Boronic acids, in turn, are indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds.[3]

2-Fluoro-5-methoxypyridine-3-boronic acid (CAS No. 1253577-76-2) emerges at the intersection of these critical fields.[4] This specialized building block offers a unique combination of a fluorinated pyridine ring and a versatile boronic acid handle, making it an invaluable reagent for the synthesis of complex, biologically active molecules.[5] The presence of the fluoro and methoxy groups on the pyridine ring provides medicinal chemists with fine-tuned control over the electronic and steric properties of the final compounds, which is crucial for optimizing drug-target interactions. This guide provides a comprehensive overview of the core technical aspects of this compound, from its fundamental properties and synthesis to its application in cutting-edge drug discovery.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 1253577-76-2 |

| Molecular Formula | C₆H₇BFNO₃ |

| Molecular Weight | 170.93 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage Conditions | Store at 2-8 °C under a dry, inert atmosphere |

Chemical Structure

The structure of this compound is foundational to its reactivity and utility.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

While specific, publicly detailed manufacturing processes for this compound are proprietary, the synthesis of pyridine boronic acids generally follows established organometallic routes. A common and effective method involves a lithium-halogen exchange reaction on a suitable brominated pyridine precursor, followed by quenching with a borate ester.[6]

A plausible synthetic route would start from 3-bromo-2-fluoro-5-methoxypyridine. This precursor would undergo a lithium-halogen exchange at low temperatures using an organolithium reagent such as n-butyllithium. The resulting lithiated pyridine intermediate is then reacted with a trialkyl borate, like triisopropyl borate, to form the boronate ester. Finally, acidic workup hydrolyzes the ester to yield the desired this compound. Careful control of temperature and anhydrous conditions are critical to prevent side reactions and ensure a high yield of the final product.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[5] Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organohalide or triflate.[3] This reaction is renowned for its mild conditions, high functional group tolerance, and commercial availability of reagents.

The general mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

A Representative Experimental Protocol

The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction using a substituted pyridine boronic acid. This protocol is based on established methods for structurally similar compounds and serves as a robust starting point for optimization.[7]

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Degassed 1,4-dioxane

-

Degassed water

Procedure:

-

To an oven-dried reaction vial, add this compound, the aryl halide, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

The strategic choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is often crucial for achieving high yields, especially when coupling less reactive aryl chlorides.[7]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of a fluorinated pyridine core and a versatile boronic acid functional group makes it an exceptionally valuable building block for the creation of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, empowers researchers and drug development professionals to leverage this reagent to its full potential in the quest for new and improved medicines.

References

-

SAFETY DATA SHEET. Magnaflux. Available at: [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. Available at: [Link]

-

Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. Available at: [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2022). National Institutes of Health. Available at: [Link]

- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. Google Patents.

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Google Patents.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. Available at: [Link]

-

Boron chemicals in diagnosis and therapeutics. (2014). National Institutes of Health. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Institutes of Health. Available at: [Link]

-

Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Institutes of Health. Available at: [Link]

-

Suzuki coupling of aryl halides and various arylboronic acids. ResearchGate. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1253577-76-2|(2-Fluoro-5-methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azom.com [azom.com]

- 7. 6-Fluoro-5-methoxypyridin-3-ylboronic acid | [frontierspecialtychemicals.com]

- 8. rsc.org [rsc.org]

- 9. 2-Fluoro-5-methylpyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Data of 2-Fluovo-5-methoxypyridine-3-boronic acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-methoxypyridine-3-boronic acid (CAS No. 1402240-36-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with field-proven insights into the analysis of fluorinated pyridine boronic acids. Given the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar molecules and established principles of spectroscopic analysis to provide a robust predictive framework.

Introduction and Molecular Structure

This compound is a key building block in modern medicinal chemistry and organic synthesis. Its unique trifunctionalized pyridine core, featuring a fluorine atom, a methoxy group, and a boronic acid moiety, makes it a versatile reagent for creating complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and solubility. The boronic acid group, of course, is the reactive handle for carbon-carbon bond formation.

Accurate spectroscopic characterization is paramount to ensure the identity, purity, and stability of this reagent before its use in sensitive downstream applications. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Properties:

| Property | Value |

| IUPAC Name | (2-Fluoro-5-methoxypyridin-3-yl)boronic acid |

| CAS Number | 1402240-36-3 |

| Molecular Formula | C₆H₇BFNO₃ |

| Molecular Weight | 170.94 g/mol |

digraph "2_Fluoro_5_methoxypyridine_3_boronic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F7 [label="F"]; O8 [label="O"]; C9 [label="CH₃"]; B10 [label="B"]; O11 [label="OH"]; O12 [label="OH"]; H4[label="H"]; H6[label="H"];

// Positioning nodes N1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,-0.7!"]; C4 [pos="0,-1.4!"]; C5 [pos="-1.2,-0.7!"]; C6 [pos="-1.2,0.7!"]; F7 [pos="2.2,1.2!"]; O8 [pos="-2.2,-1.2!"]; C9 [pos="-3.2,-1.7!"]; B10 [pos="2.4,-1.4!"]; O11 [pos="3.4,-0.7!"]; O12 [pos="3.4,-2.1!"]; H4[pos="0,-2.4!"]; H6[pos="-2.2,1.2!"];

// Bonds edge [len=1.5]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- F7; C5 -- O8; O8 -- C9; C3 -- B10; B10 -- O11; B10 -- O12; C4 -- H4; C6 -- H6; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the pyridine ring protons, a singlet for the methoxy group protons, and a broad signal for the boronic acid hydroxyl protons.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.9 - 8.1 | d | ~2-3 |

| H-4 | 7.4 - 7.6 | dd | ~2-3, ~1-2 |

| OCH₃ | 3.8 - 4.0 | s | - |

| B(OH)₂ | 8.0 - 8.5 | br s | - |

Interpretation and Rationale:

-

H-6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing, and is therefore expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to H-6 and will also exhibit a smaller coupling to the fluorine atom at the 2-position. This should result in a doublet of doublets.

-

OCH₃: The methoxy protons are in a shielded environment and will appear as a sharp singlet.

-

B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and readily exchange with residual water in the solvent. This leads to a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and water content. In DMSO-d₆, these protons are often well-resolved.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon signals will be influenced by the electronegativity of the attached atoms (N, F, O) and the boronic acid group. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2 | 158 - 162 | d, ¹JCF ≈ 240-260 Hz |

| C-5 | 145 - 149 | s |

| C-4 | 138 - 142 | d, ³JCF ≈ 3-5 Hz |

| C-6 | 130 - 134 | d, ⁴JCF ≈ 2-4 Hz |

| C-3 | 115 - 120 (broad) | d, ²JCF ≈ 20-30 Hz |

| OCH₃ | 55 - 58 | s |

Interpretation and Rationale:

-

C-2: Directly attached to the highly electronegative fluorine atom, this carbon will be significantly downfield and will show a large one-bond coupling constant (¹JCF).

-

C-5: Bonded to the oxygen of the methoxy group, this carbon will also be downfield.

-

C-3: The carbon bearing the boronic acid group often shows a broader signal. It will also exhibit a two-bond coupling to the fluorine atom.

-

C-4 and C-6: The chemical shifts of these carbons are influenced by their position relative to the nitrogen, fluorine, and methoxy groups. They will show smaller, through-bond couplings to the fluorine atom.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. It provides information about the electronic environment of the fluorine atom.

Predicted ¹⁹F NMR Data:

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift will be influenced by the electronic effects of the pyridine ring and the methoxy and boronic acid substituents. For fluorinated pyridines, the chemical shift is typically in the range of -70 to -100 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 (broad) | O-H stretch (boronic acid) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (methoxy) |

| 1600 - 1550 | C=C and C=N stretch (pyridine ring) |

| 1350 - 1300 | B-O stretch |

| 1250 - 1200 | C-O stretch (methoxy) |

| 1100 - 1050 | C-F stretch |

Interpretation and Rationale:

The most characteristic feature in the IR spectrum of a boronic acid is the broad O-H stretching band. Boronic acids have a tendency to dehydrate to form cyclic anhydrides (boroxines). The presence of a boroxine would lead to the appearance of strong B-O-B stretching bands around 1350-1400 cm⁻¹ and a corresponding decrease in the intensity of the O-H stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like boronic acids.

Predicted MS Data (ESI):

| m/z | Ion |

| 171.05 | [M+H]⁺ (protonated molecule) |

| 153.04 | [M+H - H₂O]⁺ |

| 193.03 | [M+Na]⁺ (sodium adduct) |

Interpretation and Rationale:

In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺. A common fragmentation pathway for boronic acids is the loss of water, leading to the [M+H - H₂O]⁺ ion. Adducts with sodium ([M+Na]⁺) are also frequently observed.

It is important to note that the analysis of boronic acids by MS can be complicated by their tendency to form oligomers, particularly dimers and trimers (boroxines), in the gas phase. This can lead to the observation of ions at higher m/z values. The choice of solvent and ionization conditions can influence the extent of oligomerization.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Workflow

Caption: A generalized workflow for NMR analysis.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids as it helps in observing the exchangeable B(OH)₂ protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phasing and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in both positive and negative ion modes over a mass range that includes the expected molecular ion and potential oligomers (e.g., m/z 50-1000).

-

Data Analysis: Identify the molecular ion and characteristic fragment ions.

Conclusion

References

- Sigma-Aldrich. This compound. (Product Page)

- PubChem. This compound.

-

G. A. Molander and B. Canturk, "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling," Angewandte Chemie International Edition, vol. 48, no. 49, pp. 9240-9261, 2009. [Online]. Available: [Link]

- D. G. Hall, Ed.

-

E. V. Anslyn, "Supramolecular Analytical Chemistry," The Journal of Organic Chemistry, vol. 72, no. 3, pp. 687-699, 2007. [Online]. Available: [Link]

reactivity and stability of 2-Fluoro-5-methoxypyridine-3-boronic acid

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-5-methoxypyridine-3-boronic acid

Introduction: A Versatile Heterocyclic Building Block

This compound is a pivotal synthetic intermediate in the fields of drug discovery and materials science. Its unique trifunctionalized pyridine scaffold, featuring a nucleophilic methoxy group, an electron-withdrawing fluorine atom, and a versatile boronic acid moiety, offers a rich platform for molecular elaboration. This guide provides an in-depth analysis of the compound's reactivity profile, stability considerations, and best practices for its application in synthetic protocols, tailored for researchers and drug development professionals. The strategic placement of the substituents creates a unique electronic environment that dictates its reactivity, primarily in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Structural Analysis

The are direct consequences of its molecular architecture. The fluorine atom at the C-2 position and the boronic acid at the C-3 position create an electron-deficient ring system, which influences its participation in catalytic cycles.

| Property | Value |

| Molecular Formula | C₆H₇BFNO₃ |

| Molecular Weight | 170.93 g/mol [1] |

| CAS Number | Not available for this specific isomer, 1451392-07-6 for 6-Fluoro-5-methoxypyridin-3-ylboronic acid[1] |

| Appearance | Typically a white to off-white solid[2][3] |

| Storage Conditions | Store at 2-8°C under a dry, inert atmosphere[1] |

The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom modulates the electron density of the pyridine ring, which in turn affects the lability of the C-B bond and the susceptibility of the molecule to various transformations.

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2][4] This palladium-catalyzed reaction is one of the most robust methods for constructing C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals and functional materials.[5][6]

Mechanistic Considerations

The Suzuki-Miyaura coupling is a multi-step catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with electronically complex and potentially unstable heterocyclic boronic acids.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

This protocol is designed based on established methods for structurally similar pyridinylboronic acids.[7][8] The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.

Objective: To couple this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Pd(dppf)Cl₂ (2-5 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: A dry Schlenk flask or reaction vial is charged with a magnetic stir bar. The vessel is then subjected to three cycles of vacuum and backfilling with an inert gas (e.g., Argon).

-

Rationale: The removal of oxygen is crucial as the active Pd(0) catalyst is oxygen-sensitive.

-

-

Reagent Addition: To the flask, add the aryl bromide, this compound, K₃PO₄, and Pd(dppf)Cl₂.

-

Rationale: Adding the solids first under an inert atmosphere prevents premature reaction or degradation. K₃PO₄ is a common base that facilitates the transmetalation step. Pd(dppf)Cl₂ is a robust pre-catalyst suitable for a wide range of substrates.

-

-

Solvent Addition: Degassed solvents (1,4-dioxane and water) are added via syringe. The reaction mixture is typically heterogeneous.

-

Rationale: Degassing the solvents further minimizes oxygen exposure. The presence of water can be beneficial, as it may aid in the dissolution of the base and facilitate the hydrolysis of any boronic ester or boroxine species to the active boronic acid.[5]

-

-

Reaction Execution: The flask is sealed and heated to 80-100 °C with vigorous stirring. Reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Stability and Handling: Mitigating Protodeboronation

A significant challenge in working with heterocyclic boronic acids is their propensity for protodeboronation—the cleavage of the carbon-boron bond by a proton source.[9] This decomposition pathway reduces the effective concentration of the boronic acid, leading to lower reaction yields.[6][10]

The Mechanism of Protodeboronation

Protodeboronation of arylboronic acids is often facilitated by aqueous conditions and can be accelerated at certain pH ranges.[9] For pyridine boronic acids, the situation is complex due to the potential for protonation of the ring nitrogen. Generally, 2-pyridinylboronic acids are known to be particularly unstable.

Caption: Simplified mechanism of aqueous protodeboronation.

Practical Recommendations for Storage and Handling

To preserve the integrity of this compound, the following handling and storage procedures are essential:

-

Storage: The compound should be stored in a tightly sealed container at refrigerated temperatures (2-8 °C).[1] The storage atmosphere should be inert and dry (e.g., under argon or nitrogen).[11]

-

Handling: Weighing and transferring of the solid should be performed promptly to minimize exposure to atmospheric moisture. Use in a well-ventilated area or fume hood is recommended.[3][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3][12]

Stabilization Strategies

For applications requiring enhanced stability or for challenging cross-couplings, converting the boronic acid to a more stable derivative can be advantageous.

-

Pinacol Esters: Boronic acid pinacol esters are generally more stable towards protodeboronation and are often crystalline, easily handled solids.[11]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and chromatography-stable solids. They are designed for slow release of the active boronic acid under specific basic conditions, which can be highly beneficial for reactions involving unstable boronic acids.[6][10]

Safety Profile

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is derived from safety data sheets of analogous compounds.

| Hazard Statement | Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[3][12] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3][12] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[3][12] |

| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation)[3][12] |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[12]

-

Ensure adequate ventilation or work in a fume hood to avoid inhalation of dust.[3][12]

Conclusion

This compound is a valuable and reactive building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Its reactivity is governed by the electronic nature of the substituted pyridine ring and is highly dependent on the careful selection of reaction conditions. Researchers must be cognizant of the compound's inherent instability, particularly its susceptibility to protodeboronation. By employing rigorous storage, handling, and reaction protocols, the synthetic potential of this versatile intermediate can be fully realized, enabling the construction of complex molecules for pharmaceutical and material science applications.

References

-

lookchem. Cas 1256355-08-4, 2-Fluoro-3-hydroxymethylphenylboronic acid. [Link]

-

Fisher Scientific. 6-Fluoro-3-pyridinylboronic acid, 97% Safety Data Sheet. [Link]

-

Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry. [Link]

-

Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters." ChemRxiv. [Link]

-

Organic Syntheses. "NICKEL-CATALYZED SUZUKI-MIYAURA COUPLING OF 5-BROMOPYRIMIDINE WITH 3-FURANYLBORONIC ACID." Organic Syntheses, vol. 93, 2016, pp. 306-319. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, vol. 131, no. 20, 2009, pp. 6961–6963. [Link]

-

Li, W., et al. "Recent progress in the synthesis of pyridinylboronic acids and esters." Arkivoc, vol. 2013, no. 1, 2012, pp. 135-153. [Link]

-

Scott, J. S., & Cox, R. J. "In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, vol. 55, no. 9, 2022, pp. 1255-1270. [Link]

-

Drug Regulatory Affairs International. Arylboronic Acids. [Link]

Sources

- 1. 6-Fluoro-5-methoxypyridin-3-ylboronic acid | [frontierspecialtychemicals.com]

- 2. guidechem.com [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. Cas 1256355-08-4,2-Fluoro-3-hydroxymethylphenylboronic acid | lookchem [lookchem.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.pt [fishersci.pt]

solubility of 2-Fluoro-5-methoxypyridine-3-boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methoxypyridine-3-boronic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound in various organic solvents. Given the limited availability of specific quantitative solubility data for this compound, this document focuses on the underlying scientific principles and provides a robust experimental protocol to empower researchers to generate reliable data in their own laboratories.

Introduction: The Importance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle. It influences reaction kinetics in synthesis, purification strategies such as crystallization, and the formulation of the final drug product. This compound, a heterocyclic boronic acid, is a valuable building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1] An understanding of its solubility is paramount for optimizing these synthetic routes and ensuring efficient and scalable processes.

Boronic acids, as a class of compounds, exhibit unique solubility behaviors due to the presence of the boronic acid functional group, -B(OH)₂. This group can engage in hydrogen bonding as both a donor and an acceptor, and its ionization state can be influenced by the surrounding medium.[2][3] Furthermore, boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility measurements.[4]

Theoretical Considerations for Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of several factors:

-

"Like Dissolves Like": The polarity of the solvent relative to the solute is a primary determinant of solubility. The pyridine ring, with its nitrogen atom and fluoro and methoxy substituents, introduces polarity and potential for dipole-dipole interactions.

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety are capable of forming strong hydrogen bonds.[2] Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, while polar aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state crystal of this compound must be overcome by the solute-solvent interactions for dissolution to occur.

Based on these principles, a qualitative prediction of solubility in various solvent classes can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | Strong hydrogen bonding interactions with the boronic acid group. |

| Polar Aprotic (e.g., Acetone, THF, Ethyl Acetate) | Moderate to High | Good dipole-dipole interactions and hydrogen bond accepting capabilities.[5][6] |

| Non-Polar (e.g., Hexane, Toluene) | Low | Insufficient solute-solvent interactions to overcome the crystal lattice energy.[5] |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate | Can act as weak hydrogen bond donors and have suitable polarity.[5][6] |

Experimental Determination of Solubility: The Dynamic Method

A reliable and widely used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][4][5] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to find the temperature at which a solution of a known composition becomes homogeneous.

Materials and Equipment

-

This compound

-

High-purity organic solvents of interest

-

Jacketed glass vessel

-

Analytical balance (±0.1 mg)

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe (e.g., Pt100)

-

Turbidity sensor or a light source and detector

-

Heating/cooling circulator

Experimental Workflow Diagram

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known mole fraction.

-

-

Measurement:

-

Place the vessel in the heating/cooling circulator and begin vigorous stirring to ensure homogeneity.

-

Start heating the sample at a slow, constant rate (e.g., 0.1 K/min).[2]

-

Continuously monitor the turbidity of the sample. The dissolution point is identified by a sharp decrease in turbidity (increase in transmitted light) as the last solid particles dissolve.[2][5]

-

Record the temperature at which the solution becomes clear. This is the equilibrium solubility temperature for that specific composition.

-

-

Data Collection and Analysis:

-

Repeat the procedure for a range of compositions (mole fractions) to obtain a series of data points.

-

Plot the solubility (as mole fraction, x) against the dissolution temperature (T) to construct a solubility curve.

-

Considerations for Accuracy and Trustworthiness

-

Moisture Sensitivity: Boronic acids can be sensitive to moisture. While not explicitly stated for this compound, it is good practice to use dry solvents, especially for non-protic systems, to avoid potential side reactions or changes in solubility.[7]

-

Heating Rate: A slow heating rate is crucial to ensure that the system remains at or near thermal equilibrium.

-

Purity of Materials: The purity of both the boronic acid and the solvents will directly impact the accuracy of the solubility measurements.

-

Data Correlation: The experimental data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations for a more comprehensive understanding of the solution behavior.[5]

Data Presentation

The generated solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents at various temperatures.

Table 1: Example Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mole fraction, x) | Solubility ( g/100g solvent) |

| Methanol | 25 | Experimental Value | Calculated Value |

| 40 | Experimental Value | Calculated Value | |

| Acetone | 25 | Experimental Value | Calculated Value |

| 40 | Experimental Value | Calculated Value | |

| Toluene | 25 | Experimental Value | Calculated Value |

| 40 | Experimental Value | Calculated Value |

Conclusion

While direct, published solubility data for this compound is scarce, this guide provides the theoretical foundation and a detailed, field-proven experimental protocol for its determination. By employing the dynamic method, researchers can generate high-quality, reliable solubility data essential for optimizing synthetic processes, purification, and formulation in their drug discovery and development endeavors. The principles and methodologies described herein are grounded in established practices for analogous boronic acids, ensuring a scientifically rigorous approach.

References

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. 2020;49:814–824. Available from: [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. 2020;65(9):4495–4502. Available from: [Link]

-

2-Fluoro-6-methoxypyridine-3-boronic acid - SAFETY DATA SHEET. AFG Bioscience LLC. Available from: [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available from: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available from: [Link]

-

2-Fluoro-3-methoxyphenylboronic acid. PubChem. Available from: [Link]

-

2-Fluoro-3-methoxypyridine-5-boronic acid - CAS:1451392-07-6. Sunway Pharm Ltd. Available from: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available from: [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Structural Elucidation of 2-Fluoro-5-methoxypyridine-3-boronic acid: A Hypothetical Case Study in X-ray Crystallography

This technical guide presents a comprehensive, hypothetical methodology for determining the single-crystal X-ray structure of 2-Fluoro-5-methoxypyridine-3-boronic acid. As of the latest search, a published crystal structure for this specific compound has not been identified in publicly accessible crystallographic databases. Therefore, this document serves as an in-depth procedural whitepaper, designed for researchers, scientists, and drug development professionals, detailing the best practices and theoretical underpinnings required to achieve this goal. The protocols and rationale described herein are synthesized from established crystallographic techniques for analogous small organic molecules.

Introduction: The Significance of Fluorinated Pyridineboronic Acids

Heterocyclic boronic acids are invaluable building blocks in modern medicinal chemistry and materials science, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The introduction of fluorine atoms and methoxy groups into the pyridine ring, as in the case of this compound, can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are critical in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction provides indisputable structural evidence. This information is paramount for:

-

Conformational Analysis: Understanding the preferred orientation of the boronic acid and methoxy substituents relative to the pyridine ring.

-

Intermolecular Interactions: Elucidating the hydrogen bonding networks and other non-covalent interactions that dictate the crystal packing. This is crucial for predicting physical properties like solubility and melting point.

-

Rational Drug Design: Providing an accurate molecular geometry for computational modeling and structure-based drug design efforts.

Experimental Workflow: From Powder to Refined Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process requiring careful planning and execution. The workflow is designed to maximize the probability of obtaining high-quality single crystals and generating a publication-quality structural model.

Figure 1: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Crystallization

The critical first step is growing diffraction-quality single crystals. Boronic acids are known for forming hydrogen-bonded dimers or oligomers, which can be leveraged for crystallization.

-

Material Purity: Confirm the purity of the this compound sample to be >98%, using techniques like NMR and LC-MS. Impurities can severely inhibit crystallization.

-

Solvent Selection: Based on solubility tests, select a range of solvents. A good starting point includes polar protic solvents (methanol, ethanol), polar aprotic solvents (acetone, acetonitrile, ethyl acetate), and non-polar solvents (hexane, toluene).

-

Crystallization Technique: The slow evaporation method is often successful for small molecules.

-

Prepare a nearly saturated solution of the compound in a chosen solvent or binary solvent mixture in a small, clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature (e.g., room temperature or 4°C).

-

Alternative methods to screen include vapor diffusion (hanging or sitting drop) and cooling crystallization.

-

-

Crystal Harvesting: Once crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) appear, carefully harvest one using a cryoloop. The crystal should be clear and have well-defined faces.

Protocol for Data Collection and Processing

Data collection is performed using a modern single-crystal X-ray diffractometer equipped with a low-temperature device.

-

Mounting and Cryo-cooling: Mount the crystal on the goniometer head. Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data.

-

Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice. This step also provides a preliminary assessment of crystal quality.

-

Data Collection Strategy: Devise a strategy to collect a full sphere of redundant diffraction data. This typically involves a series of scans (e.g., omega and phi scans) to ensure complete coverage of the reciprocal space. Key parameters include the detector distance and exposure time per frame.

-

Data Integration and Scaling: The raw diffraction images are processed using software like SAINT or XDS. This process, known as integration, measures the intensity of each reflection. Scaling (SADABS) corrects for experimental variations such as absorption and detector sensitivity.

Structure Solution and Refinement

With a processed data file, the next phase is to determine the arrangement of atoms in the unit cell.

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined using software like XPREP. This defines the symmetry of the crystal.

-

Structure Solution: The initial atomic positions are found using direct methods or intrinsic phasing algorithms (e.g., SHELXT or oLEX2.solve). This provides a preliminary model of the molecule.

-

Refinement: The atomic model is refined against the experimental data using full-matrix least-squares refinement (SHELXL). This iterative process involves:

-

Assigning atom types (C, N, O, B, F).

-

Refining atomic positions and anisotropic displacement parameters (which model atomic vibrations).

-

Locating and refining hydrogen atoms, which can often be found in the difference Fourier map.

-

The refinement is complete when the model converges, indicated by a stable R-factor (R1) and a goodness-of-fit (GooF) value close to 1.0.

-

Hypothetical Crystallographic Data

The table below presents a set of representative crystallographic data that one might expect for a molecule like this compound, based on published structures of similar compounds.

| Parameter | Illustrative Value |

| Empirical Formula | C₆H₆BFNO₃ |

| Formula Weight | 169.93 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 95.0° |

| Volume | 785 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.435 Mg/m³ |

| Absorption Coefficient | 0.125 mm⁻¹ |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected / unique | 8500 / 1800 [R(int) = 0.03] |

| Completeness to theta | 99.8 % |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| Goodness-of-Fit (GooF) on F² | 1.05 |

Conclusion and Future Directions

While a definitive crystal structure for this compound remains to be published, this guide outlines a robust and scientifically grounded pathway for its determination. The successful elucidation of this structure would provide invaluable insights into the solid-state conformation and intermolecular interactions of this important chemical building block. The resulting structural data would be a key enabler for advanced computational studies and the rational design of new pharmaceuticals and functional materials. It is strongly recommended that researchers working with this compound undertake its crystallographic analysis and deposit the resulting structure in the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.

The Advent and Ascendance of Substituted Pyridine Boronic Acids: A Technical Guide for the Modern Chemist

Abstract

The pyridine ring is a ubiquitous scaffold in modern pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex molecules containing this motif. Central to this revolution are substituted pyridine boronic acids and their derivatives, which serve as versatile and indispensable building blocks. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for this critical class of reagents. We will delve into the mechanistic underpinnings of their reactivity, address the challenges associated with their synthesis and handling, and showcase their profound impact on modern chemical synthesis and drug discovery.

Historical Context: From Boron's Obscurity to a Nobel-Winning Legacy

The journey of organoboron chemistry began long before its applications in complex molecule synthesis were envisioned. The first organoboron compound, triethylborane, was synthesized in 1860 by Edward Frankland.[1] However, it was the pioneering work of Alfred Stock on boron hydrides (boranes) from 1912 to 1936 and Herbert C. Brown's development of hydroboration in 1956 that laid the true foundation for the synthetic utility of organoboranes.[1] Brown's work, which earned him the Nobel Prize in Chemistry in 1979, provided a practical method for introducing boron into organic molecules with high stereo- and regioselectivity.

The true paradigm shift for the application of organoboron compounds in complex synthesis came in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki.[1][2] This palladium-catalyzed reaction enabled the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3] The first report of a Suzuki-type cross-coupling with phenylboronic acid was published in 1981.[4] The mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents propelled the Suzuki-Miyaura reaction to the forefront of synthetic organic chemistry, culminating in Suzuki sharing the 2010 Nobel Prize in Chemistry.[1]

While the initial focus was on aryl and vinyl boronic acids, the immense importance of nitrogen-containing heterocycles in bioactive molecules spurred research into the synthesis and application of heteroaryl boronic acids, with a significant focus on pyridine derivatives.

The Pyridine Moiety: A Privileged Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry. Its presence in a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[5] The nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. Consequently, substituted pyridines are found in a vast array of pharmaceuticals, targeting a wide range of diseases.[5][6] Examples include kinase inhibitors in cancer therapy, as well as anti-inflammatory and antiviral agents.[5] The ability to efficiently synthesize diverse libraries of substituted pyridines is therefore a critical endeavor in the drug discovery and development process.[3]

The Suzuki-Miyaura Coupling: The Engine of Biaryl Synthesis